molecular formula C21H23N5O2 B11324954 N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide

Cat. No.: B11324954
M. Wt: 377.4 g/mol
InChI Key: QDEXZLBDMHNTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring, further connected to a methoxybenzamide moiety. Its molecular formula is C21H24N6O3S, and it has a molecular weight of 440.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-2-methylpyrimidine with 4-aminophenyl-2-methoxybenzamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide stands out due to its specific structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C21H23N5O2/c1-14-22-19(13-20(23-14)26(2)3)24-15-9-11-16(12-10-15)25-21(27)17-7-5-6-8-18(17)28-4/h5-13H,1-4H3,(H,25,27)(H,22,23,24)

InChI Key

QDEXZLBDMHNTOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.